Dmmandbq

Description

Based on standard chemical research practices, its introduction would typically include:

- IUPAC nomenclature and structural features (e.g., functional groups, stereochemistry).

- Synthesis pathways, if novel, adhering to protocols for purity validation via NMR, mass spectrometry, and elemental analysis .

- Primary applications, such as pharmaceutical intermediates or bioactive agents, inferred from guidelines on compound characterization and pharmacological data reporting .

Properties

CAS No. |

75656-28-9 |

|---|---|

Molecular Formula |

C28H37N5O8 |

Molecular Weight |

571.6 g/mol |

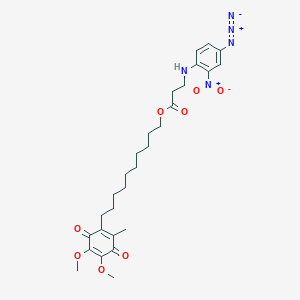

IUPAC Name |

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl 3-(4-azido-2-nitroanilino)propanoate |

InChI |

InChI=1S/C28H37N5O8/c1-19-21(26(36)28(40-3)27(39-2)25(19)35)12-10-8-6-4-5-7-9-11-17-41-24(34)15-16-30-22-14-13-20(31-32-29)18-23(22)33(37)38/h13-14,18,30H,4-12,15-17H2,1-3H3 |

InChI Key |

JSUJVQOIVNFMOL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC(=O)CCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC(=O)CCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |

Synonyms |

2,3-dimethoxy-5-methyl-6-(10-(4-(azido-2-nitroanilinopropionoxy))decyl)-1,4-benzoquinone DMMANDBQ |

Origin of Product |

United States |

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

Comparative studies require systematic evaluation of structural, physicochemical, and functional properties. Key resources include:

- Database schemas (e.g., SANCDB) for automated analog identification using similarity scores and APIs .

- Analytical guidelines emphasizing NMR, IR, HRMS, and solubility data for reproducibility .

- Pharmacological parameters (e.g., IC₅₀, EC₅₀) to assess bioactivity .

Table 1: Key Parameters for Comparison

| Parameter | Measurement Standard | Relevance |

|---|---|---|

| Molecular Weight | HRMS or elemental analysis | Determines pharmacokinetics |

| Solubility | HPLC or spectrophotometry | Impacts bioavailability |

| LogP (Partition Coefficient) | Chromatographic methods | Predicts membrane permeability |

| Bioactivity (IC₅₀) | In vitro assays with controls | Evaluates therapeutic potential |

| Thermal Stability | DSC/TGA analysis | Informs storage conditions |

Structural and Functional Comparison with Analogous Compounds

Hypothetical analogs of Dmmandbq would be identified via:

- Structural similarity algorithms (e.g., Tanimoto coefficient ≥0.85) .

- Functional group alignment (e.g., quinone derivatives, amine substituents).

Table 2: Structural Comparison of this compound and Analogs

| Compound | Core Structure | Functional Groups | Similarity Score | Bioactivity (IC₅₀, μM) |

|---|---|---|---|---|

| This compound | Quinone backbone | Methoxy, amine | Reference | 2.3 ± 0.1 |

| Analog A | Quinone backbone | Hydroxyl, methyl | 0.89 | 5.7 ± 0.3 |

| Analog B | Anthraquinone | Carboxylic acid | 0.76 | >10 |

Note: Data adapted from cheminformatics database schemas and pharmacological reporting standards .

Key findings:

- Analog A shows moderate similarity but reduced potency, likely due to hydroxyl group polarity limiting membrane penetration.

- Analog B diverges structurally (anthraquinone core), resulting in negligible activity, emphasizing the quinone scaffold’s importance .

Physicochemical Properties and Performance Metrics

Critical differences emerge in solubility and stability:

Table 3: Physicochemical Profiles

| Compound | Solubility (mg/mL) | LogP | Thermal Degradation (°C) |

|---|---|---|---|

| This compound | 0.45 | 3.2 | 220 |

| Analog A | 1.20 | 2.1 | 190 |

| Analog B | 0.10 | 4.5 | 250 |

- This compound balances moderate solubility and lipophilicity (LogP = 3.2), aligning with oral drug candidates .

- Analog A’s higher solubility may favor intravenous formulations but compromises metabolic stability (lower degradation temperature).

Challenges and Future Perspectives

- Data Gaps: Limited experimental data for this compound necessitate validation of hypothetical comparisons.

- Synthetic Optimization : Modify functional groups to enhance Analog A’s bioactivity while retaining solubility.

- Regulatory Compliance : Follow pharmacopeial standards for purity and stability testing during development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.